molecular formula C12H12N2O2 B3045046 3-(Morpholine-4-carbonyl)benzonitrile CAS No. 1017035-26-5

3-(Morpholine-4-carbonyl)benzonitrile

Cat. No. B3045046
CAS RN: 1017035-26-5
M. Wt: 216.24 g/mol
InChI Key: SWBITPIXEVAFSR-UHFFFAOYSA-N
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Description

“3-(Morpholine-4-carbonyl)benzonitrile” is a chemical compound with the molecular formula C12H12N2O2. It contains a total of 29 bonds, including 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 nitrile (aromatic), and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “3-(Morpholine-4-carbonyl)benzonitrile”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “3-(Morpholine-4-carbonyl)benzonitrile” is characterized by a morpholine ring attached to a benzonitrile group via a carbonyl bridge . The morpholine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antitumor Activity

3-(Morpholine-4-carbonyl)benzonitrile and its derivatives have been investigated for their potential antitumor activities. For instance, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile demonstrated inhibition of cancer cell proliferation (Lu et al., 2018).

Crystal Structure Analysis

Studies on the crystal structure of compounds similar to 3-(Morpholine-4-carbonyl)benzonitrile, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, contribute to our understanding of molecular interactions and conformations (Fun et al., 2011).

Histamine H3 Antagonists

Derivatives of 3-(Morpholine-4-carbonyl)benzonitrile have been explored as potential histamine H3 antagonists, which are relevant in treating neurological disorders. For example, 4-phenoxypiperidines with a 4-phenoxypiperidine core related to 3-(Morpholine-4-carbonyl)benzonitrile have shown potent H3 antagonistic activities (Dvorak et al., 2005).

Synthesis of Antidepressants

The compound has been used in the synthesis of antidepressants like Befol. This involves multiple stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya et al., 2004).

Structural and Spectral Analysis

Investigations into the structure and spectral properties of related compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, help in understanding the chemical characteristics and potential applications of 3-(Morpholine-4-carbonyl)benzonitrile (Franklin et al., 2011).

Heterocyclic Synthesis

3-(Morpholine-4-carbonyl)benzonitrile is involved in heterocyclic synthesis, like the creation of 1,3-diaryl-4-aminopyrazole derivatives, which have potential pharmaceutical applications (Medrasi et al., 2013).

Synthesis of Gefitinib

This compound plays a role in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer (Jin et al., 2005).

Future Directions

While specific future directions for “3-(Morpholine-4-carbonyl)benzonitrile” are not explicitly mentioned in the available literature, the continued interest in morpholine derivatives in drug discovery suggests potential future research in this area .

properties

IUPAC Name

3-(morpholine-4-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBITPIXEVAFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640891
Record name 3-(Morpholine-4-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017035-26-5
Record name 3-(Morpholine-4-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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